molecular formula C18H15FN6O B11372858 N-(2,5-dimethylphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

N-(2,5-dimethylphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B11372858
M. Wt: 350.3 g/mol
InChI Key: DGNNINTZFYMWRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-(2,5-DIMETHYLPHENYL)-N6-(2-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a heterocyclic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes both fluorophenyl and dimethylphenyl groups attached to an oxadiazole-pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2,5-DIMETHYLPHENYL)-N6-(2-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves the reaction of appropriate substituted anilines with oxadiazole derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts. The reaction temperature and time are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The purification of the final product is achieved through techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

N5-(2,5-DIMETHYLPHENYL)-N6-(2-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N5-(2,5-DIMETHYLPHENYL)-N6-(2-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-(2,5-DIMETHYLPHENYL)-N6-(2-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N5-(2,5-DIMETHYLPHENYL)-N6-(2-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H15FN6O

Molecular Weight

350.3 g/mol

IUPAC Name

5-N-(2,5-dimethylphenyl)-6-N-(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H15FN6O/c1-10-7-8-11(2)14(9-10)21-16-15(20-13-6-4-3-5-12(13)19)22-17-18(23-16)25-26-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25)

InChI Key

DGNNINTZFYMWRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F

Origin of Product

United States

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